molecular formula C3H3NaO2 B7801510 sodium;prop-2-enoate

sodium;prop-2-enoate

Cat. No.: B7801510
M. Wt: 94.04 g/mol
InChI Key: NNMHYFLPFNGQFZ-UHFFFAOYSA-M
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Description

Sodium prop-2-enoate, also known as sodium polyacrylate (NaPA), is a sodium salt of polyacrylic acid with the molecular formula $(C3H3NaO2)n$ . It is a water-soluble polymer that exhibits remarkable swelling capacity when chemically crosslinked into hydrogels, making it invaluable in consumer products (e.g., diapers, detergents) and structural engineering (e.g., water-blocking agents) . The sodium carboxylate groups ($-COO^-Na^+$) confer hydrophilicity, enabling rapid water absorption and retention . Unlike ester derivatives of prop-2-enoate, sodium polyacrylate lacks volatility and is non-toxic, aligning with its widespread use in biomedical and industrial applications .

Properties

IUPAC Name

sodium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHYFLPFNGQFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Sodium Bicarbonate

The reaction between acrylic acid (C₃H₄O₂) and sodium bicarbonate (NaHCO₃) is a widely adopted method due to its simplicity and high yield. The patent CN102180784A outlines a molar ratio of 1.05–1.3:1 (acrylic acid:sodium bicarbonate) in solvents like DMF or DMSO. For example, dissolving 1.0 mol of sodium bicarbonate in 300 g of DMSO and adding 1.15 mol of acrylic acid dropwise at room temperature, followed by heating to 60°C for 3 hours, yields 92.59 g (98.5% yield) of sodium acrylate with 98.4% purity. The exothermic reaction requires controlled heating to prevent localized overheating, which could trigger premature polymerization.

Reaction with Sodium Carbonate

Sodium carbonate (Na₂CO₃) offers a cost-effective alternative, requiring a molar ratio of 2.1–2.6:1 (acrylic acid:sodium carbonate). In a typical procedure, 1.0 mol of sodium carbonate is mixed with 400 g of DMF, followed by gradual addition of 2.2 mol of acrylic acid. Heating the mixture to 58–62°C for 3 hours and subsequent cooling yields a 98% pure product. This method generates CO₂ gas, necessitating efficient venting to maintain reaction stability.

Table 1: Comparison of Sodium Bicarbonate and Carbonate Methods

ParameterSodium BicarbonateSodium Carbonate
Molar Ratio (Acid:Base)1.05–1.3:12.1–2.6:1
SolventDMSO/DMFDMF
Temperature58–62°C58–62°C
Yield98.5%98%
Purity98.4%98%

Solvent-Based Synthesis

Use of DMF as Solvent

Dimethylformamide (DMF) enhances reaction homogeneity and heat distribution. A mass ratio of 3–5:1 (solvent:sodium salt) is optimal, as lower ratios risk incomplete dissolution, while higher ratios complicate post-reaction solvent recovery. For instance, a 3:1 DMF-to-sodium bicarbonate ratio ensures rapid mixing and minimizes localized exothermic peaks.

Use of DMSO as Solvent

Dimethyl sulfoxide (DMSO) offers superior thermal stability, enabling reactions at 60°C without solvent degradation. Post-reaction, DMSO is removed via vacuum distillation and reused, reducing costs. However, its high boiling point (189°C) demands energy-intensive recovery processes.

Process Optimization and Conditions

Temperature Control

Maintaining temperatures between 58–62°C is critical. Exceeding this range accelerates acrylic acid polymerization, while lower temperatures prolong reaction times. Automated temperature feedback systems are recommended for industrial-scale setups.

Molar Ratios and Stoichiometry

Stoichiometric excess of acrylic acid (5–30%) ensures complete neutralization of the sodium base. Deviations below 1.05:1 (for bicarbonate) or 2.1:1 (for carbonate) result in residual unreacted base, necessitating purification steps.

Comparative Analysis of Preparation Methods

The sodium bicarbonate route achieves marginally higher yields (98.5% vs. 98%) and purity (98.4% vs. 98%) compared to the carbonate method. However, the carbonate method benefits from lower material costs and reduced CO₂ emissions per mole of product. Both methods require solvent recovery systems to address environmental and economic concerns.

Industrial-Scale Production Considerations

Large-scale reactors employ jacketed vessels with mechanical stirring to ensure uniform heat distribution. Continuous-flow systems are gaining traction for their ability to maintain steady-state conditions, reducing batch-to-batch variability. Post-synthesis, vacuum drying at 40–45°C produces free-flowing powders suitable for packaging .

Scientific Research Applications

Sodium prop-2-enoate is significant in biological research for its role in creating hydrogels used in cell culture and tissue engineering. These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth.

Case Study: Hydrogel for Tissue Engineering
A study demonstrated that hydrogels made from sodium prop-2-enoate can support the growth of various cell types, making them suitable for regenerative medicine applications.

Medical Applications

In medicine, sodium prop-2-enoate is employed in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents.

Case Study: Probiotic Delivery
Research indicated that sodium prop-2-enoate combined with alginate improved the encapsulation and delivery of probiotics, enhancing their viability through the gastrointestinal tract .

Industrial Applications

Sodium prop-2-enoate finds extensive use in industrial applications due to its properties as a dispersant and thickening agent.

Applications Include:

  • Descaling dispersants in cooling water systems.
  • Thickening agents in personal care products like shampoos and lotions.
  • Agricultural agents that improve soil moisture retention.

Table 2: Industrial Uses of Sodium Prop-2-enoate

IndustryApplication
AgricultureSoil moisture retention
Personal CareThickening agent
Chemical ManufacturingDispersant in cooling systems

Environmental Applications

Sodium prop-2-enoate has been studied for its environmental impact and potential uses in pollution control.

Case Study: Metal Ion Absorption
Research has shown that sodium polyacrylate can effectively absorb heavy metals from wastewater, making it a viable option for environmental remediation efforts .

Mechanism of Action

The primary mechanism of action of sodium prop-2-enoate is its ability to polymerize and form hydrogels. These hydrogels can absorb and retain large amounts of water, making them useful in various applications. The polymerization process involves the formation of cross-linked networks that trap water molecules .

Comparison with Similar Compounds

Butyl Acrylate (Butyl Prop-2-enoate)

  • Structure : Ester derivative ($C7H{12}O_2$) with a butyl group.
  • Applications : Used in coatings, adhesives, and plastics due to its hydrophobic nature .
  • Key Differences :
    • Sodium polyacrylate is hydrophilic and water-swelling, whereas butyl acrylate forms hydrophobic polymers.
    • Butyl acrylate enhances impact resistance in materials, while sodium polyacrylate focuses on water absorption .

Trimethylolpropane Triacrylate (TMPTA)

  • Structure: Tri-functional acrylate monomer ($C{15}H{20}O_6$).
  • Applications : Crosslinking agent in adhesives, inks, and dental polymers due to fast curing and durability .
  • Key Differences :
    • TMPTA’s trifunctional structure enables rapid polymerization, unlike the linear structure of sodium polyacrylate.
    • Sodium polyacrylate lacks the chemical resistance of TMPTA-derived polymers but excels in hydrogel formation .

Methyl Prop-2-enoate (MA)

  • Structure : Volatile ester ($C4H6O_2$).
  • Applications : Antifungal agent against barley pathogens (Fusarium culmorum, Cochliobolus sativus), inhibiting >99% growth in direct contact .
  • Key Differences: MA’s volatility and biocidal activity contrast with sodium polyacrylate’s non-volatile, inert nature.

Sodium (E)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-enoate

  • Structure : Sodium salt with methoxy and hydroxyl substituents.
  • Key Differences: This monomeric sodium salt has bioactive properties, unlike polymeric sodium polyacrylate.

2-Ethylhexyl 2-Cyano-3,3-Diphenylprop-2-enoate (Octocrilene)

  • Structure: UV-absorbing derivative with cyano and diphenyl groups.
  • Applications : UV filter in cosmetics; detected in marine organisms (52–108 ng·g⁻¹ in dolphin blubber) .
  • Key Differences :
    • Octocrilene’s UV absorption contrasts with sodium polyacrylate’s lack of optical activity.
    • Environmental persistence of octocrilene raises ecological concerns, unlike biodegradable sodium polyacrylate .

Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate

  • Structure: Cyano-substituted ester with a furan ring.
  • Key Differences: The cyano group enables unique reactivity, absent in sodium polyacrylate. Sodium polyacrylate’s industrial utility contrasts with niche biomedical research applications of this compound .

Comparative Data Table

Compound Structure/Key Groups Applications Key Properties Biological Activity
Sodium Prop-2-enoate $-COO^-Na^+$ polymer Superabsorbent hydrogels, coatings High water retention, non-toxic None reported
Butyl Acrylate Butyl ester Paints, adhesives Hydrophobic, impact modifier None reported
TMPTA Triacrylate monomer Durable plastics, dental polymers Fast curing, chemical resistance None reported
Methyl Prop-2-enoate Methyl ester Antifungal agent Volatile, biocidal Inhibits fungal growth
Octocrilene Cyano, diphenyl groups UV filters UV absorption, environmental persistence None reported
Sodium (E)-3-(4-OH-3-MeO-phenyl)Prop-2-enoate Methoxy, hydroxyl Antioxidant studies Crystalline, bioactive Antioxidant, cytotoxic

Research Findings and Contradictions

  • Antifungal Activity: Methyl prop-2-enoate (MA) showed >99% inhibition of F. culmorum but conflicting results against C. sativus (complete inhibition in vs. This discrepancy may arise from experimental conditions (e.g., medium type) .
  • Environmental Impact : Octocrilene’s detection in marine mammals highlights ecological risks, whereas sodium polyacrylate’s biodegradability reduces such concerns .
  • Thermodynamic Properties: Ethyl-2-cyano derivatives exhibit unique heat capacities, unlike sodium polyacrylate, which lacks significant thermal reactivity .

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